Cas no 2396-63-6 (1,6-HEPTADIYNE)

1,6-Heptadiyne is a linear aliphatic diyne with the molecular formula C₇H₈, featuring two terminal alkyne groups. This compound is primarily utilized in organic synthesis and materials science due to its high reactivity in click chemistry, cycloaddition reactions, and polymerization processes. Its symmetrical structure and terminal alkynes make it a valuable building block for constructing complex molecular architectures, including conjugated polymers and macrocyclic compounds. The diyne functionality also enables its use in cross-coupling reactions and metal-organic frameworks (MOFs). With a relatively low molecular weight and well-defined reactivity, 1,6-heptadiyne is a versatile intermediate in research and industrial applications requiring precise molecular design.
1,6-HEPTADIYNE structure
1,6-HEPTADIYNE structure
Product Name:1,6-HEPTADIYNE
CAS No:2396-63-6
MF:C7H8
MW:92.1384220123291
MDL:MFCD00014925
CID:42883
PubChem ID:24865453
Update Time:2025-05-23

1,6-HEPTADIYNE Chemical and Physical Properties

Names and Identifiers

    • 1,6-HEPTADIYNE
    • hepta-1,6-diyne
    • 1,3-heptadiyne
    • 1,6-heptadiine
    • 1,6-heptanediyne
    • 1,7-heptadiyne
    • 1-6-n-heptadiyne
    • EINECS 219-253-5
    • 1,6-Heptadiyne, 97%
    • DTXSID2062373
    • AKOS015836213
    • 4-01-00-01121 (Beilstein Handbook Reference)
    • NSC-353895
    • J-015292
    • MFCD00014925
    • WLN: 1UU5UU1
    • 2396-63-6
    • NSC353895
    • FT-0626888
    • 30523-92-3
    • NS00027518
    • 4Q2T7VS4RE
    • NSC 353895
    • A817008
    • D90884
    • H0483
    • BRN 1731756
    • Hepta1,6diyne
    • DTXCID5036973
    • doi:10.14272/RSPZSDWVQWRAEF-UHFFFAOYSA-N.1
    • MDL: MFCD00014925
    • Inchi: 1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2
    • InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N
    • SMILES: C(CC#C)CC#C
    • BRN: 1731756

Computed Properties

  • Exact Mass: 92.06260
  • Monoisotopic Mass: 92.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 97.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.805 g/mL at 25 °C(lit.)
  • Melting Point: -85 °C
  • Boiling Point: 111.5 °C(lit.)
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Refractive Index: n20/D 1.441(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 0.00000
  • LogP: 1.42310
  • Solubility: Unable or difficult to mix

1,6-HEPTADIYNE Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 3295 3/PG 2
  • WGK Germany:2
  • Hazard Category Code: 11
  • Safety Instruction: S16; S29; S33
  • RTECS:MI5600000
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Packing Group:II
  • Hazard Level:3
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11

1,6-HEPTADIYNE Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,6-HEPTADIYNE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
009258-1g
1,6-Heptadiyne
2396-63-6 98%
1g
£29.00 2022-03-01
Fluorochem
009258-5ml
1,6-Heptadiyne
2396-63-6 98%
5ml
£83.00 2022-03-01
Fluorochem
009258-25g
1,6-Heptadiyne
2396-63-6 98%
25g
£329.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0483-5ML
1,6-Heptadiyne
2396-63-6 >98.0%(GC)
5ml
¥1030.00 2024-04-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11318-5g
1,6-Heptadiyne, 97%
2396-63-6 97%
5g
¥1540.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11318-25g
1,6-Heptadiyne, 97%
2396-63-6 97%
25g
¥6411.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11318-100g
1,6-Heptadiyne, 97%
2396-63-6 97%
100g
¥20490.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H102744-1ml
1,6-HEPTADIYNE
2396-63-6 91%
1ml
¥316.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H810846-1ml
1,6-Heptadiyne
2396-63-6 91%
1ml
358.20 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
407437-1G
1,6-HEPTADIYNE
2396-63-6
1g
¥389.36 2023-12-06

1,6-HEPTADIYNE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2396-63-6)1,6-HEPTADIYNE
Order Number:A971214
Stock Status:in Stock
Quantity:5ml/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:29
Price ($):229.0/907.0
Email:sales@amadischem.com

1,6-HEPTADIYNE Related Literature

Additional information on 1,6-HEPTADIYNE

Professional Introduction to 1,6-HEPTADIYNE (CAS No: 2396-63-6)

1,6-HEPTADIYNE, with the chemical formula C7H4, is a highly versatile and reactive alkyne derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 2396-63-6, is characterized by a linear structure featuring two triple bonds separated by a single bond, making it a valuable intermediate in the construction of complex molecular architectures. The unique electronic and steric properties of 1,6-HEPTADIYNE have positioned it as a key player in the development of novel synthetic methodologies and functional materials.

The reactivity of 1,6-HEPTADIYNE stems primarily from its terminal triple bonds, which are prone to various chemical transformations such as cycloadditions, polymerizations, and metal-catalyzed coupling reactions. These properties have made it an indispensable tool for synthetic chemists aiming to create intricate cyclic compounds, linear polymers, and dendrimers. Recent advancements in the field have highlighted its utility in constructing macrocycles and supramolecular assemblies, where its ability to engage in multiple bonding interactions facilitates the formation of stable and well-defined structures.

In the realm of pharmaceutical chemistry, 1,6-HEPTADIYNE has been explored as a precursor for biologically active molecules. Its extended conjugated system and ability to undergo functionalization at multiple sites make it an attractive scaffold for drug discovery. For instance, researchers have leveraged its reactivity to synthesize analogs of natural products with potential therapeutic applications. The introduction of various substituents into the 1,6-HEPTADIYNE backbone has led to the development of compounds with enhanced binding affinity and selectivity towards specific biological targets. This has opened up new avenues for the design of novel drugs targeting neurological disorders, infectious diseases, and cancer.

One particularly intriguing application of 1,6-HEPTADIYNE is in the field of materials science. Its ability to form strong covalent bonds and its compatibility with a wide range of functional groups have made it a valuable building block for advanced materials. Researchers have utilized 1,6-HEPTADIYNE to develop conductive polymers, which are essential components in organic electronics such as solar cells and light-emitting diodes (OLEDs). The high thermal stability and mechanical strength of these polymers make them suitable for applications requiring robust performance under harsh conditions.

The synthesis of 1,6-HEPTADIYNE itself is another area where significant progress has been made. Traditional methods often involve multi-step processes that can be cumbersome and yield-limiting. However, recent innovations in synthetic chemistry have introduced more efficient routes to this compound. For example, catalytic coupling reactions and transition-metal-mediated processes have enabled the direct construction of 1,6-HEPTADIYNE from simpler precursors with high selectivity and yield. These advancements not only streamline the production process but also open up new possibilities for further functionalization.

The study of 1,6-HEPTADIYNE has also contributed to our understanding of fundamental chemical principles. Its behavior under various reaction conditions provides insights into the interplay between electronic structure and reactivity. This knowledge is crucial for developing new synthetic strategies and predicting the outcomes of complex chemical transformations. Additionally, computational studies have played a pivotal role in elucidating the mechanistic details of reactions involving 1,6-HEPTADIYNE, further enhancing our ability to design efficient synthetic routes.

In conclusion, 1,6-HEPTADIYNE (CAS No: 2396-63-6) represents a fascinating compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for organic synthesis pharmaceuticals materials science research The continuous exploration of its potential will undoubtedly lead to further groundbreaking discoveries in years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2396-63-6)1,6-HEPTADIYNE
A971214
Purity:99%/99%
Quantity:5ml/25g
Price ($):229.0/907.0
Email